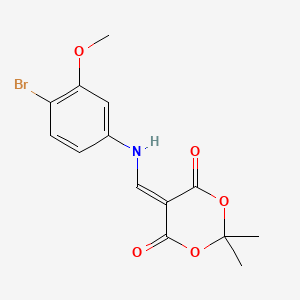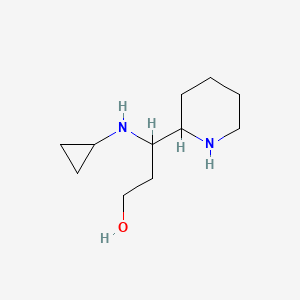
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group and a piperidinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the piperidinyl group: This step involves the reaction of piperidine with an intermediate compound.
Formation of the propanol backbone: The final step involves the formation of the propanol backbone through a series of reactions, such as reduction or substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Controlled reaction conditions: Temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Different alcohols or amines.
Substitution products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-(Cyclopropylamino)-3-(piperidin-2-yl)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(cyclopropylamino)-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-6-11(13-9-4-5-9)10-3-1-2-7-12-10/h9-14H,1-8H2 |
InChI Key |
SZDZGMXYLYRBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(CCO)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



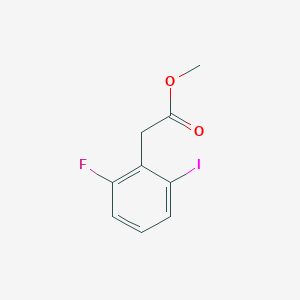
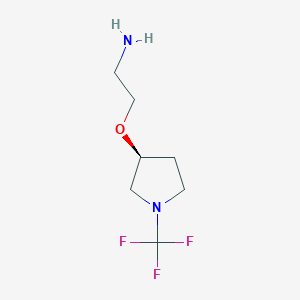


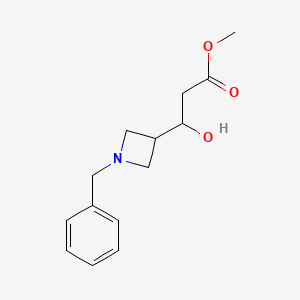
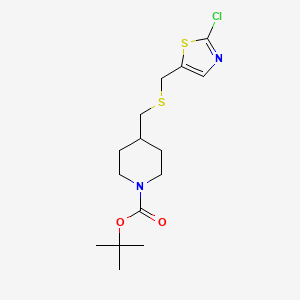
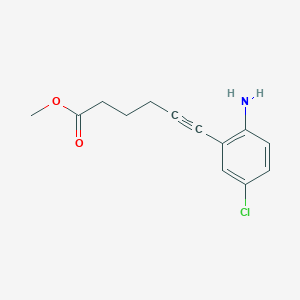
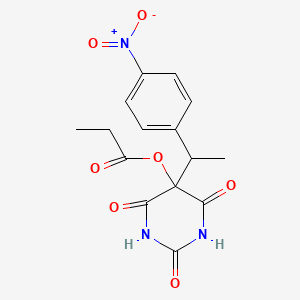
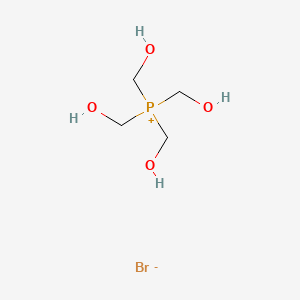

![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

